molecular formula C16H16N4O5 B11641665 5-(5-nitro-2-piperidin-1-ylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(5-nitro-2-piperidin-1-ylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11641665
M. Wt: 344.32 g/mol
InChI Key: BDYWDEUONROLQW-UHFFFAOYSA-N
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Description

5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that combines a nitro group, a piperidine ring, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the piperidine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso compounds .

Scientific Research Applications

5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the derivative .

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

5-[(5-nitro-2-piperidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H16N4O5/c21-14-12(15(22)18-16(23)17-14)9-10-8-11(20(24)25)4-5-13(10)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2,(H2,17,18,21,22,23)

InChI Key

BDYWDEUONROLQW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

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